molecular formula C9H8Br2N2O3 B8370709 2,3-dibromo-N-(4-nitrophenyl)propanamide

2,3-dibromo-N-(4-nitrophenyl)propanamide

Cat. No.: B8370709
M. Wt: 351.98 g/mol
InChI Key: JSMQLFDJHXKXTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dibromo-N-(4-nitrophenyl)propanamide (CAS Number: 57647-68-4) is a brominated amide compound with the molecular formula C10H9Br2N3O4 and a molecular weight of 395.004 g/mol . This structure features a propanamide backbone that is dibrominated at the 2 and 3 positions and is further substituted with a (4-nitrophenyl)carbamoyl group. Compounds with similar bromoamide and para-nitrophenyl functionalities are of significant interest in synthetic chemistry and materials science research. For instance, structurally related brominated compounds have been documented as intermediates in organic synthesis pathways . Furthermore, research on analogous molecules containing the 4-nitrophenyl group highlights their potential application in the development of specialized initiators for controlled polymerization reactions, such as Atom Transfer Radical Polymerization (ATRP), which is a key technique for producing well-defined polymers . The presence of both bromine atoms and the electron-withdrawing nitro group makes this compound a potentially versatile building block for the synthesis of more complex molecules and for exploring novel chemical reactions. This product is intended for research and development purposes in a controlled laboratory setting only. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C9H8Br2N2O3

Molecular Weight

351.98 g/mol

IUPAC Name

2,3-dibromo-N-(4-nitrophenyl)propanamide

InChI

InChI=1S/C9H8Br2N2O3/c10-5-8(11)9(14)12-6-1-3-7(4-2-6)13(15)16/h1-4,8H,5H2,(H,12,14)

InChI Key

JSMQLFDJHXKXTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(CBr)Br)[N+](=O)[O-]

Origin of Product

United States

Q & A

Q. What are the methodological considerations for optimizing the synthesis of 2,3-dibromo-N-(4-nitrophenyl)propanamide?

To maximize yield and purity, focus on:

  • Bromination conditions : Use controlled stoichiometry (e.g., 2.2 equivalents of brominating agent per double bond) and low temperatures (0–5°C) to avoid over-bromination or diastereomer formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity while stabilizing intermediates .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .
  • Design of Experiments (DoE) : Apply factorial designs to systematically vary parameters (e.g., temperature, reagent ratios) and identify optimal conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • NMR :
  • ¹H NMR : Analyze aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and methyl/methylene groups (δ 1.5–2.5 ppm).
  • ¹³C NMR : Confirm carbonyl (C=O, δ ~165–170 ppm) and brominated carbons (δ ~35–45 ppm) .
    • IR : Identify C=O stretching (~1650 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520/1350 cm⁻¹) .
    • Mass Spectrometry : Look for molecular ion peaks (m/z ~365–367 for [M+H]⁺, accounting for Br isotopes) .

Advanced Research Questions

Q. How can computational chemistry guide the design of reaction pathways for this compound?

  • Reaction Mechanism Modeling : Use density functional theory (DFT) to simulate bromination transition states and identify rate-limiting steps .
  • Pathway Optimization : Quantum chemical calculations (e.g., Gaussian or ORCA) predict regioselectivity and side reactions, enabling pre-experimental screening of conditions .
  • Energy Profiling : Compare activation energies for competing pathways (e.g., mono- vs. di-bromination) to prioritize synthetic routes .

Q. What strategies resolve contradictions between theoretical predictions and experimental data in structural analysis?

  • Cross-Validation : Combine X-ray crystallography (if single crystals are obtainable) with DFT-optimized geometries to validate bond lengths and angles .
  • Spectroscopic Reconciliation : Adjust computational parameters (e.g., solvent models in NMR simulations) to align theoretical and observed chemical shifts .
  • Error Analysis : Quantify discrepancies (e.g., RMSD for crystal structures) and refine computational models iteratively .

Q. How can statistical methods improve the reproducibility of bromination reactions for this compound?

  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature, reagent concentration) to define a robust operating window .
  • Central Composite Design : Optimize multi-variable systems (e.g., solvent polarity, reaction time) with minimal experimental runs .
  • Contingency Analysis : Use ANOVA to distinguish significant factors (e.g., bromine equivalents) from noise .

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